Regioisomeric Scaffold Drastically Alters Bromodomain Binding Affinity
The position of the amino group on the pyridine ring is a dominant factor in target binding. A 3-amino-2-methylpyridine derivative shows high affinity for the BAZ2B bromodomain with a Kd of 100 nM, while a close 4-amino-2-methylpyridin-3-ol derivative shows no measurable binding to the related BRD4 bromodomain-2, with a Kd >75,000 nM [1]. This demonstrates that the target compound's 4-amino-3-ol scaffold targets a completely different biological space compared to the 3-amino isomer.
| Evidence Dimension | Binding Affinity (Kd) to Bromodomains |
|---|---|
| Target Compound Data | Kd > 75,000 nM for BRD4 bromodomain-2 (4-amino-2-methylpyridin-3-ol scaffold) |
| Comparator Or Baseline | 3-amino-2-methylpyridine derivative 1: Kd = 100 nM for BAZ2B bromodomain |
| Quantified Difference | >750-fold difference in affinity, with target compound showing no significant binding to a different bromodomain subclass. |
| Conditions | Direct isothermal titration calorimetry (ITC) for BAZ2B; fluorescence anisotropy assay for BRD4-2. |
Why This Matters
This ensures that experimental outcomes are not confounded by off-target bromodomain effects, making the compound a cleaner probe for studying specific epigenetic reader proteins.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50148270 (CHEMBL3739699) against BAZ2B and BDBM50148603 (CHEMBL3770724) against BRD4-2. Retrieved from bindingdb.org. View Source
